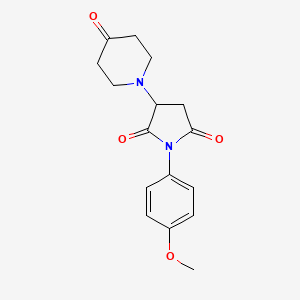![molecular formula C21H17N5OS B4231380 1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B4231380.png)
1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline
Übersicht
Beschreibung
1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a tetrazole derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that play a role in inflammation. The compound has also been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline has been reported to have biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline has advantages and limitations for lab experiments. The compound has high stability and solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, the compound has low bioavailability and requires high doses for therapeutic efficacy, which limits its potential use as a drug.
Zukünftige Richtungen
1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline has potential for future research in various areas. The compound can be modified to improve its bioavailability and efficacy as a drug. It can also be studied for its potential to inhibit other enzymes involved in inflammation and cancer progression. The compound can also be studied for its potential to enhance the efficacy of other anticancer drugs. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, 1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline is a chemical compound that has been studied for its potential therapeutic applications. The compound has been synthesized using various methods and has been reported to have anti-inflammatory, antitumor, and antimicrobial activities. The mechanism of action of the compound is not fully understood, but it has been reported to inhibit the activity of COX-2 enzyme and induce apoptosis in cancer cells. The compound has advantages and limitations for lab experiments and has potential for future research in various areas.
Wissenschaftliche Forschungsanwendungen
1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and antimicrobial activities. The compound has been studied for its potential to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(25-13-12-16-7-2-4-10-18(16)25)14-28-21-22-23-24-26(21)19-11-5-8-15-6-1-3-9-17(15)19/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPLNHVJCJKDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=NN3C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-2-(4-methoxybenzyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4231297.png)

![1-ethyl-3-{4-[(4-fluorophenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4231311.png)
![N-isopropyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231317.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4231330.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(pentafluorophenyl)piperazine](/img/structure/B4231337.png)
![3-chloro-N-{1-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231346.png)
![2-{2-[(1-adamantylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4231351.png)
![4-[(4-(4-chlorophenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4231360.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4231370.png)
![N-(2,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4231374.png)
![methyl 4-[2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethoxy]benzoate hydrobromide](/img/structure/B4231379.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4231382.png)
